6-Chlor-1-methyl-1,2,3,4-tetrahydrochinoxalin

Übersicht

Beschreibung

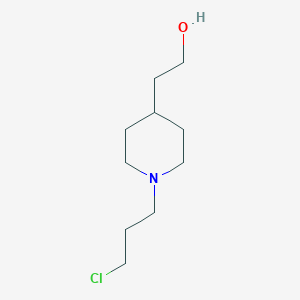

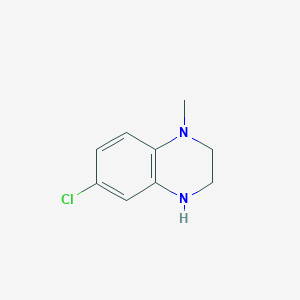

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a useful research compound. Its molecular formula is C9H11ClN2 and its molecular weight is 182.65 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizin: Synthese potenzieller Therapeutika

6-Chlor-1-methyl-1,2,3,4-tetrahydrochinoxalin wurde hinsichtlich seines Potenzials zur Synthese therapeutischer Wirkstoffe untersucht. Seine Struktur eignet sich für Modifikationen, die zur Entwicklung von Verbindungen mit wünschenswerten pharmakologischen Eigenschaften führen können . Diese Verbindung könnte aufgrund ihrer reaktiven Chlor- und Methylgruppen als Vorläufer bei der Synthese von Molekülen mit Anwendungen zur Behandlung verschiedener Krankheiten dienen.

Landwirtschaft: Entwicklung von Pestiziden

Im landwirtschaftlichen Sektor deutet die chemische Struktur dieser Verbindung darauf hin, dass sie bei der Entwicklung von Pestiziden nützlich sein könnte. Das Vorhandensein einer Chlorgruppe kann von Vorteil sein, um Verbindungen zu schaffen, die mit dem Nervensystem von Schädlingen interferieren, was möglicherweise zu neuen, effektiveren Pestiziden führt .

Industrielle Chemie: Chemische Zwischenprodukte

Industriell kann this compound als chemisches Zwischenprodukt fungieren. Sein molekulares Gerüst ermöglicht die Herstellung verschiedener Derivate, die bei der Synthese von Farbstoffen, Harzen und anderen Industriechemikalien verwendet werden können .

Umweltwissenschaften: Abbau von Schadstoffen

Diese Verbindung könnte Anwendungen in den Umweltwissenschaften haben, insbesondere beim Abbau von Schadstoffen. Ihre Reaktivität könnte genutzt werden, um schädliche Chemikalien in der Umwelt abzubauen und so die Bioreinigungsbemühungen zu unterstützen .

Materialwissenschaften: Synthese fortschrittlicher Materialien

In der Materialwissenschaft könnte die Struktur der Verbindung eine wichtige Rolle bei der Synthese fortschrittlicher Materialien spielen. Beispielsweise könnte ihre Einarbeitung in Polymere oder Beschichtungen zu Materialien mit verbesserten Eigenschaften wie erhöhter Haltbarkeit oder chemischer Beständigkeit führen .

Biochemie: Studien zur Enzyminhibition

Schließlich könnte this compound in der Biochemie bei Studien zur Enzyminhibition eingesetzt werden. Als Inhibitor kann es helfen, Enzymmechanismen und die Entwicklung von Medikamenten zu verstehen, die auf bestimmte biochemische Pfade abzielen .

Wirkmechanismus

Target of Action

It’s known that quinoxaline derivatives often interact with various biological targets, influencing cellular processes .

Mode of Action

It’s known that tetrahydroquinoxaline has two lone pairs of electrons, which can be readily transferred from the tetrahydroquinoxaline to the excited state of a fluorophore . This suggests that 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline may interact with its targets through electron transfer mechanisms.

Biochemical Pathways

Quinoxaline derivatives are known to interact with various biochemical pathways, influencing cellular processes .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (18265) and melting point (51-53°C), suggest that it may have good bioavailability .

Result of Action

It’s known that quinoxaline derivatives can have various biological effects, depending on their specific targets and mode of action .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of chemical compounds .

Biochemische Analyse

Biochemical Properties

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

The effects of 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. This compound can modulate the activity of neurotransmitter receptors, thereby affecting gene expression and cellular metabolism. Studies have demonstrated its impact on the proliferation and differentiation of various cell types .

Molecular Mechanism

At the molecular level, 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions, such as high temperatures or acidic environments. Long-term exposure to this compound can lead to alterations in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulating neurotransmitter activity. At high doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity .

Metabolic Pathways

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity within the body .

Transport and Distribution

Within cells and tissues, 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall activity and function .

Subcellular Localization

The subcellular localization of 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and regulatory proteins to influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Eigenschaften

IUPAC Name |

7-chloro-4-methyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSNBGOYKMLINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856410 | |

| Record name | 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28199-19-1 | |

| Record name | 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.